Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the fluorophenyl group in this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate can be achieved through several methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its ability to bind to biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The thiophene ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate is unique due to the presence of the 3-fluorophenyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGLKBOUIONOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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